molecular formula C11H19NO3 B13188427 Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13188427
M. Wt: 213.27 g/mol
InChI Key: ANQZLBBJUWKLIV-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a fused oxazolidine and cyclohexane ring system. The spiro center at the 4-position bridges the 1-oxa-4-azaspiro framework, while the 3-carboxylate ester group enhances its lipophilicity and synthetic versatility. This compound is primarily utilized as a precursor in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural rigidity and heteroatom-rich scaffold make it a valuable intermediate for designing bioactive molecules with tailored properties .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11/h9,12H,2-8H2,1H3

InChI Key

ANQZLBBJUWKLIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2(N1)CCCCC2

Origin of Product

United States

Preparation Methods

Catalytic Aldol Reaction Approach

One of the prominent methods for synthesizing Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate involves a catalytic aldol reaction using aldehyde derivatives of the spirocyclic scaffold.

Procedure Summary:

  • Starting Material: tert-butyl (R)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate.
  • Reagents: N,O-bis(trimethylsilyl)acetamide (2.0 equiv), ethyl diazoacetate (1.1 equiv).
  • Catalyst: Tetramethylammonium pivalate (TMAP) solution (0.001–0.10 equiv) in dry acetonitrile.
  • Conditions: Reaction monitored by ^1H NMR until aldehyde consumption (5–25 minutes).
  • Workup: Extraction with ethyl acetate and water, drying over sodium sulfate, filtration, and concentration to yield crude product.
  • Purification: Trituration with ethyl acetate/hexanes mixture and filtration to isolate pure product.

Key Observations:

  • The reaction proceeds efficiently under mild conditions.
  • The crude product is typically a tan/orange oil.
  • Side product N-trimethylsilylacetamide precipitates as white crystals.
  • The method yields high purity products after simple purification steps.

This catalytic aldol reaction has been demonstrated to be a reliable route to prepare spirocyclic ethyl esters related to this compound, enabling further functionalization or direct use in synthesis.

Metal-Catalyzed Oxidative Cyclization

Another advanced synthetic strategy involves metal-catalyzed oxidative cyclization of amide precursors to form the spirocyclic core.

Synthetic Route:

  • Starting materials include 4-aminophenol and α-glycolic acid or lactic acid derivatives.
  • Formation of hydroxy-substituted amides such as 2-hydroxy-N-(4-hydroxyphenyl)acetamide.
  • Oxidative cyclization catalyzed by copper(I) complexes, particularly tetrakis(acetonitrile)copper(I) perchlorate.
  • Oxidant: Bis(acetoxy)iodobenzene (PhI(OAc)_2).
  • The reaction converts amides into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which are close analogues or intermediates toward this compound.

Optimization Data:

Entry Catalyst Yield (%) Notes
1 Cu[(CH3CN)4]ClO4 (Copper(I) perchlorate) 72 Economical and environmentally friendly catalyst
2 Rh2(OAc)4 (Rhodium acetate) 75 Slightly higher yield, more expensive catalyst
3 Mn(OAc)2 (Manganese acetate) 0 No catalytic activity
4 FeCl2 (Ferrous chloride) 0 No catalytic activity
5 ZnCl2 (Zinc chloride) 0 No catalytic activity

This method highlights the importance of copper(I) catalysis in achieving efficient oxidative cyclization to generate the spirocyclic framework.

Additional Synthetic Notes

  • The aldol reaction can be combined with silylation agents such as N,O-bis(trimethylsilyl)acetamide to improve reaction efficiency and product stability.
  • Purification techniques often involve trituration and filtration rather than chromatographic methods, enhancing scalability.
  • The oxidative cyclization step is a key transformation that establishes the spirocyclic ring system, which can be further modified chemically.

Comparative Analysis of Preparation Methods

Aspect Catalytic Aldol Reaction Metal-Catalyzed Oxidative Cyclization
Starting Materials Aldehyde derivatives of spirocyclic esters 4-Aminophenol and α-glycolic/lactic acid derivatives
Catalysts Tetramethylammonium pivalate (TMAP) Copper(I) perchlorate, Rhodium acetate
Reaction Conditions Mild, room temperature, short reaction time (5–25 min) Mild to moderate temperature, longer reaction time
Yield High, efficient conversion Moderate to high (72–75%)
Key Advantages Fast, simple workup, scalable Direct formation of spirocyclic core, environmentally friendly catalyst
Limitations Requires preparation of aldehyde intermediate Requires metal catalyst and oxidant

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways involved depend on the specific application and the structure of the derivative being used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Spirocyclic Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate Ethyl ester at C3 C₁₁H₁₇NO₃ 211.26 Lipophilic ester, spirocyclic scaffold
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane Dichloroacetyl group at N4 C₁₀H₁₃Cl₂NO₂ 250.12 Pesticidal activity
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride Sulfur replacing oxygen, methyl ester, HCl salt C₁₀H₁₈ClNO₂S 251.77 Enhanced metabolic stability
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Diene and dione groups C₉H₉NO₄ 195.17 Anticancer activity
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (3S) Benzoyl at N4, carboxylic acid at C3 C₁₆H₁₉NO₄ 289.33 Stereospecific binding

Key Observations :

  • Functional Groups : The ethyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 4-benzoyl variant) .
  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 1-thia analogue) increases metabolic stability due to sulfur’s resistance to oxidative degradation .
  • Bioactivity : The dichloroacetyl derivative exhibits pesticidal properties, while diene-dione analogues show potent anticancer activity (IC₅₀ values down to 0.08 µM) .

Key Observations :

  • The target compound is synthesized via a diastereoselective aldol reaction under mild conditions, achieving high purity (10:1 dr) .
  • Anticancer spiro-dienediones require metal-catalyzed cyclization, optimized for regioselectivity .
  • Thia-analogues are often isolated as hydrochloride salts to improve crystallinity .

Key Observations :

  • The ethyl carboxylate serves as a versatile intermediate, whereas dichloroacetyl and diene-dione derivatives are end-use bioactive molecules .
  • Spirocyclic pesticides like MON-4660 (dichloroacetyl variant) are critical in agrochemical formulations .

Biological Activity

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

This compound features a spirocyclic structure that contributes to its biological activity. The synthesis typically involves multi-step reactions that may include the formation of the spirocyclic core through cyclization reactions, often utilizing catalysts to enhance yields.

StepReaction TypeConditionsYield
1CyclizationMetal-catalyzedHigh
2FunctionalizationVaries by substituentModerate to High
3PurificationChromatographyHigh

Antitumor Activity

Research indicates that derivatives of the spirocyclic structure, including this compound, exhibit significant antitumor properties. A study evaluated several related compounds against various cancer cell lines:

  • A549 (Lung Cancer) : Compounds showed IC50 values ranging from 0.18 to 0.19 µM.
  • MDA-MB-231 (Breast Cancer) : Notable compounds exhibited IC50 values as low as 0.08 µM.
  • HeLa (Cervical Cancer) : Effective compounds had IC50 values around 0.14 µM.

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

The exact mechanism of action for this compound is not fully understood; however, it is hypothesized that its biological activity may be linked to:

  • Binding Affinity : Interaction with specific cellular targets, potentially influencing signaling pathways related to cell proliferation and survival.
  • Reactive Functional Groups : The presence of carboxylic acid and ester functionalities may facilitate interactions with biomolecules such as proteins and nucleic acids.

Study on Anticancer Properties

A notable study synthesized a series of derivatives based on the spirocyclic framework and evaluated their anticancer activity. Among these, compounds derived from Ethyl 1-oxa-4-azaspiro[4.5]decane demonstrated promising results against multiple cancer cell lines, indicating a potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound AMethyl group at position 8Moderate antitumor activity
Compound Btert-butyl substitutionEnhanced lipophilicity; variable activity
Compound CEthyl group at position 8Variation in solubility; promising activity

This comparative analysis highlights how slight modifications in structure can significantly impact biological properties.

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